molecular formula C27H22N2O4 B283138 ethyl 4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate

ethyl 4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate

Cat. No.: B283138
M. Wt: 438.5 g/mol
InChI Key: RAQPCOTUDZPFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrazoline ring fused with an indanone moiety, making it a significant molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with indan-1,3-dione under acidic conditions to yield the spiro compound. The final step involves esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known for its ability to interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid methyl ester
  • 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid butyl ester

Uniqueness

The uniqueness of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate

InChI

InChI=1S/C27H22N2O4/c1-3-33-26(32)23-22(18-15-13-17(2)14-16-18)27(29(28-23)19-9-5-4-6-10-19)24(30)20-11-7-8-12-21(20)25(27)31/h4-16,22H,3H2,1-2H3

InChI Key

RAQPCOTUDZPFNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5

Origin of Product

United States

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